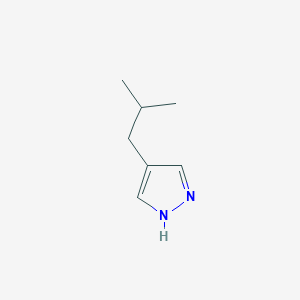
6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MP3P and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MP3P involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which can affect neurotransmitter release and neuronal activity. MP3P has also been found to have some activity at other receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
MP3P has been found to have a variety of biochemical and physiological effects. In addition to its affinity for the dopamine D3 receptor, MP3P has been found to inhibit the reuptake of dopamine and norepinephrine, which can increase their levels in the brain. This compound has also been found to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using MP3P in lab experiments is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying reward and motivation pathways in the brain. However, one limitation of using MP3P is its relatively low selectivity for the dopamine D3 receptor, as it also has some activity at other receptors. This can make it difficult to interpret the results of experiments using this compound.
Future Directions
There are several future directions for research on MP3P. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. MP3P has been found to reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential. Another area of interest is its potential use as a tool for studying the role of the dopamine D3 receptor in reward and motivation pathways in the brain. Further research is needed to fully understand the potential applications of MP3P in scientific research.
Synthesis Methods
The synthesis of MP3P involves the reaction of 6-methyl-4-hydroxy-2H-pyran-2-one with 1-(2-phenoxypropanoyl)pyrrolidine-3-amine. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography.
Scientific Research Applications
MP3P has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. This makes MP3P a potential tool for studying these pathways and their role in addiction and other psychiatric disorders.
properties
IUPAC Name |
6-methyl-4-[1-(2-phenoxypropanoyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-10-17(11-18(21)23-13)25-16-8-9-20(12-16)19(22)14(2)24-15-6-4-3-5-7-15/h3-7,10-11,14,16H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXXEWDLIFOQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2825802.png)

![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2825809.png)


![2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2825813.png)


![2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2825822.png)

